![molecular formula C12H10BrClN2 B14213414 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- CAS No. 767342-26-7](/img/structure/B14213414.png)
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is a chemical compound with the molecular formula C12H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a chlorophenylmethyl group attached to the nitrogen atom of the pyridinamine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- typically involves the bromination of 3-pyridinamine followed by the introduction of the chlorophenylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The introduction of the chlorophenylmethyl group can be done through a nucleophilic substitution reaction. This involves reacting the brominated pyridinamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinamine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-aminopyridine
- 4-Chlorobenzylamine
- 5-Bromo-2-chloropyridine
Uniqueness
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is unique due to the combination of the bromine and chlorophenylmethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
767342-26-7 |
|---|---|
Fórmula molecular |
C12H10BrClN2 |
Peso molecular |
297.58 g/mol |
Nombre IUPAC |
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H10BrClN2/c13-10-5-12(8-15-7-10)16-6-9-1-3-11(14)4-2-9/h1-5,7-8,16H,6H2 |
Clave InChI |
VTJNTBHNIZISHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=CC(=CN=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



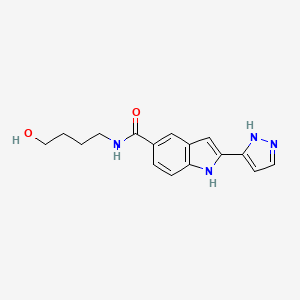
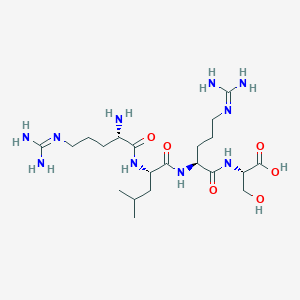
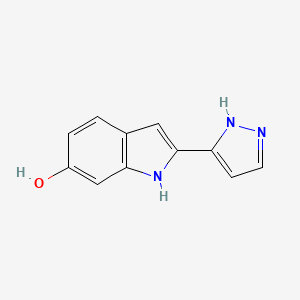
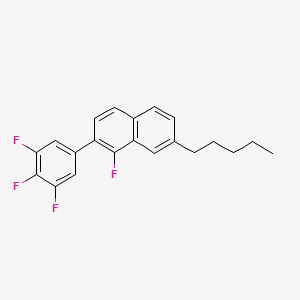

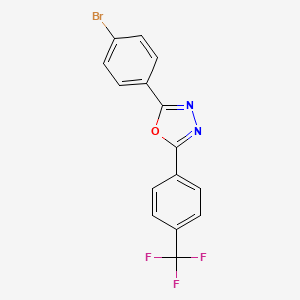
![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)

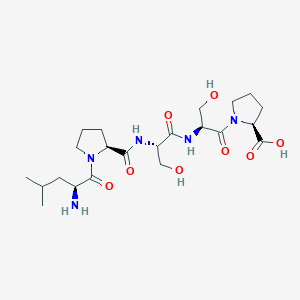
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
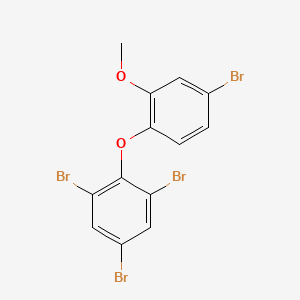
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
